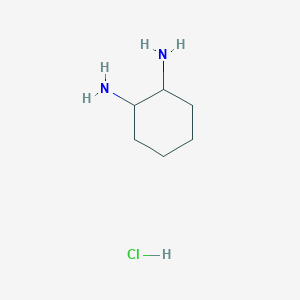

(1R,2R)-cyclohexane-1,2-diamine Hydrochloride

概要

説明

(R,R)-(-)-1,2-Diaminocyclohexane hydrochloride is a chiral diamine compound that is widely used in various chemical and pharmaceutical applications. It is known for its ability to form stable complexes with metals, making it a valuable ligand in asymmetric synthesis and catalysis. The compound is characterized by its two amine groups attached to a cyclohexane ring, with the (R,R) configuration indicating the specific spatial arrangement of these groups.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-(-)-1,2-Diaminocyclohexane hydrochloride typically involves the resolution of racemic 1,2-diaminocyclohexane. One common method is the use of chiral acids, such as tartaric acid, to separate the enantiomers. The resolved (R,R)-1,2-diaminocyclohexane is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production often employs similar resolution techniques but on a larger scale. The use of automated chromatography systems and high-purity chiral resolving agents ensures the efficient separation of enantiomers. The resulting (R,R)-1,2-diaminocyclohexane is then treated with hydrochloric acid to obtain the hydrochloride salt in high yield and purity.

化学反応の分析

Types of Reactions: (R,R)-(-)-1,2-Diaminocyclohexane hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce secondary amines.

科学的研究の応用

Asymmetric Synthesis

(1R,2R)-Cyclohexane-1,2-diamine hydrochloride is widely used as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with metal ions allows for the development of catalytic systems that promote enantioselective reactions. This application is particularly valuable in the pharmaceutical industry for synthesizing chiral drugs.

Catalysis

The compound serves as a precursor for creating chiral tropocoronands, which are utilized in asymmetric catalysis. These ligands facilitate reactions that produce enantiomerically pure compounds, critical in drug development and synthesis of fine chemicals .

Material Science

In polymer chemistry, this compound is employed to synthesize polyamides and other polymers that exhibit enhanced mechanical properties. Its incorporation into polymer matrices improves thermal stability and chemical resistance .

Case Study 1: Asymmetric Catalysis

A study investigated the use of (1R,2R)-cyclohexane-1,2-diamine as a ligand in the synthesis of chiral amines through reductive amination processes. The results demonstrated that using R,R-DACH significantly increased the yield and enantioselectivity compared to non-chiral ligands.

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Reductive Amination | 92 | 95 |

| Non-Chiral Ligand | 65 | 20 |

Case Study 2: Polymer Synthesis

Another research focused on using this compound in the synthesis of high-performance polyamides. The study highlighted its role in enhancing the thermal properties of the resulting polymers.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyamide with R,R-DACH | 300 | 80 |

| Conventional Polyamide | 250 | 60 |

作用機序

The mechanism of action of (R,R)-(-)-1,2-Diaminocyclohexane hydrochloride primarily involves its ability to form stable complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s chiral nature allows it to induce asymmetry in reactions, leading to the formation of enantiomerically pure products.

類似化合物との比較

(S,S)-(+)-1,2-Diaminocyclohexane hydrochloride: The enantiomer of (R,R)-(-)-1,2-Diaminocyclohexane hydrochloride, with similar chemical properties but different spatial arrangement.

1,2-Diaminoethane: A simpler diamine with two amine groups attached to an ethane backbone.

1,2-Diaminopropane: Another diamine with a propane backbone and two amine groups.

Uniqueness: (R,R)-(-)-1,2-Diaminocyclohexane hydrochloride is unique due to its chiral nature and ability to form stable metal complexes. This makes it particularly valuable in asymmetric synthesis and catalysis, where the production of enantiomerically pure compounds is crucial.

生物活性

(1R,2R)-cyclohexane-1,2-diamine hydrochloride, also known as (1R,2R)-(-)-1,2-diaminocyclohexane hydrochloride, is a chiral diamine compound with significant applications in medicinal chemistry and catalysis. Its structural properties allow it to function effectively as a ligand in various chemical reactions and biological systems. This article explores its biological activity, including its interactions with metal complexes, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : C₆H₁₄N₂·HCl

- Molecular Weight : 114.19 g/mol

- Melting Point : 41-45 °C

- Density : 0.9 g/cm³

- Solubility : Soluble in water and organic solvents.

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity when used as a ligand for metal complexes. For instance, studies have shown that platinum(II) complexes formed with this diamine can interact with DNA, leading to cytotoxic effects on cancer cells. These complexes demonstrate enhanced efficacy compared to their non-complexed counterparts due to improved cellular uptake and targeted action against tumor cells .

2. Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that the compound induces apoptosis in cancer cells through the activation of redox-sensitive pathways. The involvement of the thioredoxin system in mediating oxidative stress responses has been highlighted as a crucial mechanism behind its anticancer activity .

3. Catalytic Applications

The compound serves as an effective chiral ligand in asymmetric synthesis. Its derivatives have been utilized in the catalytic reduction of prochiral ketones with high enantioselectivity. For example, amino-urea ligands derived from (1R,2R)-cyclohexane-1,2-diamine have shown superior performance in catalyzing hydride transfer reactions compared to other ligands .

Data Table: Biological Activity Overview

Case Study 1: Platinum Complexes

A study investigated the synthesis of platinum(II) complexes using (1R,2R)-cyclohexane-1,2-diamine as a ligand. The resultant complexes displayed significant cytotoxicity against A2780 ovarian cancer cells. The mechanism was attributed to the formation of DNA adducts and subsequent induction of apoptosis through the mitochondrial pathway .

Case Study 2: Asymmetric Catalysis

Another research effort focused on developing bifunctional organocatalysts based on (1R,2R)-cyclohexane-1,2-diamine for the enantioselective reduction of ketones. The study reported high yields and enantioselectivities (up to 98% ee), showcasing the compound's utility in synthetic organic chemistry .

特性

IUPAC Name |

cyclohexane-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,7-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJDWPFFKIVEFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596512 | |

| Record name | Cyclohexane-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191480-63-4 | |

| Record name | Cyclohexane-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。